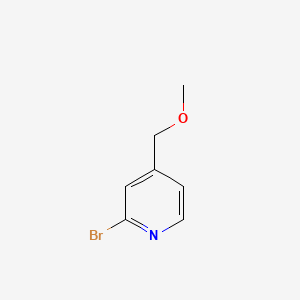

2-Bromo-4-(methoxymethyl)pyridine

Beschreibung

Significance of Halogenated Pyridines as Versatile Synthetic Intermediates

Halogenated pyridines serve as highly versatile building blocks in organic synthesis. eurekalert.org The presence of a halogen atom on the pyridine (B92270) ring provides a reactive handle for a multitude of chemical transformations. These compounds are frequently employed as starting materials in nucleophilic substitution and metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity is crucial for the construction of complex molecular architectures, including other heterocyclic and macrocyclic systems. eurekalert.org

The regioselective halogenation of pyridines is a significant area of research, as the position of the halogen atom dictates the subsequent synthetic pathways. mountainscholar.orgchemrxiv.org For instance, the reactivity of a halogen can be influenced by its position relative to the ring nitrogen and other substituents. researchgate.net The ability to selectively introduce functionality at different positions of the pyridine ring is essential for creating a diverse range of derivatives for applications in drug discovery and materials science. mountainscholar.orgchemrxiv.orgrsc.org

Overview of the Pyridine Core as a Fundamental Heterocyclic Scaffold in Chemical Synthesis

The pyridine ring is a fundamental heterocyclic scaffold that is prevalent in a vast number of biologically active compounds. nih.govnih.govresearchgate.net Its unique properties, including its basicity, water solubility, and ability to participate in hydrogen bonding, make it a favored component in the design of new therapeutic agents. mdpi.comrsc.org The nitrogen atom in the pyridine ring can interact with biological targets, such as enzymes and receptors, which can enhance the pharmacokinetic properties of a drug. nih.gov

The pyridine scaffold is a key structural feature in numerous FDA-approved drugs, spanning a wide range of therapeutic areas, including antiviral, anticancer, and anti-inflammatory agents. nih.govnih.govresearchgate.net Furthermore, many natural products, such as certain vitamins and alkaloids, contain a pyridine core, highlighting its importance in nature. nih.govrsc.org The versatility of the pyridine ring allows chemists to synthesize large libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. nih.govresearchgate.net

Positioning of 2-Bromo-4-(methoxymethyl)pyridine within Advanced Pyridine Chemistry Research

Within the broad class of functionalized pyridines, this compound has emerged as a valuable intermediate in advanced chemical synthesis. bldpharm.com This compound incorporates two key functional groups: a bromine atom at the 2-position and a methoxymethyl group at the 4-position. The bromo substituent serves as a versatile reactive site for cross-coupling and other substitution reactions, while the methoxymethyl group can influence the molecule's solubility and steric properties, and can also be a site for further chemical modification. acs.org

The specific arrangement of these substituents makes this compound a useful precursor for the synthesis of more complex, highly substituted pyridine derivatives. rsc.orgechemcom.com These derivatives are of interest in medicinal chemistry for the development of new therapeutic agents and in materials science for the creation of novel functional materials. beilstein-journals.orgchemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1289387-96-7 bldpharm.comcymitquimica.comsigmaaldrich.com |

| Molecular Formula | C₇H₈BrNO nih.gov |

| Molecular Weight | 202.05 g/mol cymitquimica.comsigmaaldrich.comnih.gov |

| IUPAC Name | This compound nih.govsigmaaldrich.com |

| Synonyms | Pyridine, 2-bromo-4-(methoxymethyl)-; 2-Bromo-4-methoxymethylpyridine cymitquimica.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-(methoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEVHFHVQIBIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693767 | |

| Record name | 2-Bromo-4-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-96-7 | |

| Record name | Pyridine, 2-bromo-4-(methoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Methoxymethyl Pyridine

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 2-Bromo-4-(methoxymethyl)pyridine reveals several logical bond disconnections, leading to a variety of potential starting materials. The two primary disconnections are at the Carbon-Bromine bond and the Carbon-Oxygen bond of the ether linkage.

| Disconnection | Precursor 1 | Precursor 2 |

| C2-Br Bond | 4-(methoxymethyl)pyridine (B1617203) | Brominating Agent |

| C4-CH2OMe Bond | 2-Bromopyridine (B144113) | Methoxymethylating Agent |

| O-Me Bond | 2-Bromo-4-(hydroxymethyl)pyridine | Methylating Agent |

| C4-CH2 Bond | 2-Bromo-4-methylpyridine (B133514) | Oxygen Source/Methoxide (B1231860) |

Strategies for Regioselective Introduction of the Bromine Substituent

The introduction of a bromine atom specifically at the C-2 position of a 4-substituted pyridine (B92270) ring requires careful consideration of the directing effects of both the pyridine nitrogen and the substituent at the C-4 position. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution, which typically directs incoming electrophiles to the C-3 and C-5 positions.

To achieve regioselective bromination at the C-2 position, one effective strategy involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic attack, particularly at the C-2 and C-4 positions. By starting with 4-(methoxymethyl)pyridine N-oxide, the C-2 position becomes susceptible to electrophilic bromination. Subsequent reduction of the N-oxide yields the desired 2-bromo product.

Another approach is directed ortho-metalation. If the substituent at the C-4 position contains a directing group, it can facilitate lithiation at the C-3 position. However, for C-2 bromination, this is less direct. A halogen-dance reaction from a different brominated pyridine isomer could also be envisioned, though this can be less predictable.

Methods for Site-Specific Functionalization with the Methoxymethyl Moiety

Introducing the methoxymethyl group at the C-4 position can be accomplished through various synthetic maneuvers. A common strategy involves the functionalization of a pre-existing group at the C-4 position of a 2-bromopyridine core.

For instance, starting with 2-bromo-4-methylpyridine, the methyl group can be functionalized. This can be achieved through radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS), followed by nucleophilic substitution with sodium methoxide.

Alternatively, one could start with 2-bromo-4-pyridinecarboxaldehyde. Reduction of the aldehyde to the corresponding alcohol, 2-bromo-4-(hydroxymethyl)pyridine, provides a precursor for etherification. This alcohol can then be converted to the methoxymethyl ether using a methylating agent under basic conditions.

Direct Synthesis Pathways

Direct synthesis pathways aim to construct the this compound molecule in a more streamlined fashion, often by performing key bond-forming reactions on a pyridine ring that already contains one of the desired substituents.

Electrophilic Aromatic Substitution Approaches on Pyridine Analogues

As previously mentioned, direct electrophilic bromination of 4-(methoxymethyl)pyridine is challenging due to the deactivating nature of the pyridine ring and the directing effects that favor C-3 substitution. However, activation of the pyridine ring through N-oxide formation makes this approach more feasible. The general sequence would be:

Oxidation: Treatment of 4-(methoxymethyl)pyridine with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide to form 4-(methoxymethyl)pyridine N-oxide.

Bromination: Electrophilic bromination of the N-oxide at the C-2 position using a suitable brominating agent.

Reduction: Removal of the N-oxide group using a reducing agent like phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃) to yield this compound.

Selective Bromination of 4-(methoxymethyl)pyridine Derivatives

The selective bromination of 4-(methoxymethyl)pyridine itself is not a high-yielding process for the 2-isomer under standard electrophilic conditions. To achieve the desired regioselectivity, the N-oxide chemistry is the most reliable direct approach.

| Step | Reagents and Conditions | Typical Yield (%) |

| N-Oxidation of 4-(methoxymethyl)pyridine | m-CPBA, CH₂Cl₂ | >90 |

| Bromination of N-oxide | POBr₃ or Br₂/SO₃ | 60-80 |

| Deoxygenation | PCl₃, CH₂Cl₂ | 70-90 |

Indirect Synthetic Routes via Functional Group Interconversions

Indirect routes offer flexibility by building the target molecule from more readily available precursors through a series of functional group transformations.

One of the most practical indirect routes commences with a commercially available or easily synthesized precursor, 2-bromo-4-(hydroxymethyl)pyridine. The conversion of the hydroxymethyl group to a methoxymethyl group is a straightforward etherification reaction. This can be accomplished using various methylating agents. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then reacts with a methyl halide.

Reaction Scheme:

2-Bromo-4-(hydroxymethyl)pyridine + Base → [2-Bromo-4-(pyridin-4-ylmethoxy) anion]

[2-Bromo-4-(pyridin-4-ylmethoxy) anion] + Methylating Agent → this compound

| Base | Methylating Agent | Solvent | Typical Conditions |

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | 0 °C to room temperature |

| Potassium tert-butoxide (t-BuOK) | Dimethyl Sulfate ((CH₃)₂SO₄) | Dimethylformamide (DMF) | Room temperature |

Another viable indirect pathway starts with 2-bromo-4-methylpyridine. The functionalization of the methyl group can be a two-step process:

Halogenation: Radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, to form 2-bromo-4-(bromomethyl)pyridine.

Nucleophilic Substitution: Reaction of the resulting benzylic-type bromide with sodium methoxide to displace the bromide and form the desired methoxymethyl ether.

This approach is advantageous if 2-bromo-4-methylpyridine is a more accessible starting material.

Halogen Dance Reactions for Bromine Relocation

The "halogen dance" is a base-catalyzed intramolecular rearrangement where a halogen atom migrates from one position to another on an aromatic ring. clockss.orgscribd.com This reaction is a powerful tool for accessing substituted isomers that may be difficult to synthesize through direct functionalization. scribd.comresearcher.life The mechanism typically involves deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form an anionic intermediate, which then facilitates the halogen's migration to a more thermodynamically stable position before being quenched by an electrophile. clockss.org

While a direct halogen dance to form this compound is not explicitly detailed in the provided research, the principle can be illustrated by analogous transformations on the pyridine scaffold. For instance, 2-bromo-4-iodopyridine (B27774) has been synthesized from 2-bromopyridine via an LDA-mediated halogen dance reaction where an iodine atom is introduced and subsequently rearranges. researchgate.net Conceptually, a similar strategy could be envisioned starting from an isomeric bromo-(methoxymethyl)pyridine, where a strong base could induce the bromine to "dance" to the C2 position. The success of such a reaction would depend on the relative thermodynamic stabilities of the possible anionic intermediates. scribd.com

Table 1: Illustrative Conditions for a Halogen Dance Reaction on a Pyridine Ring (Based on a related synthesis)

| Parameter | Condition | Source |

| Starting Material | 2-Bromopyridine | researchgate.net |

| Base | Lithium Diisopropylamide (LDA) | researchgate.net |

| Electrophile | Iodine (I₂) | researchgate.net |

| Solvent | Not specified | researchgate.net |

| Outcome | Synthesis of 2-Bromo-4-iodopyridine | researchgate.net |

Directed Metalation and Subsequent Bromination Strategies

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic rings. baranlab.org This method utilizes a directing metalation group (DMG), which is a Lewis basic functional group that coordinates to an organolithium base, directing deprotonation to an adjacent (ortho) position. baranlab.org For a precursor to this compound, the methoxy (B1213986) moiety of the methoxymethyl group can act as a directing group, guiding metalation to the C3 or C5 position. However, a more direct and powerful approach involves using the pyridine nitrogen atom itself as the primary directing group, which strongly activates the C2 position for deprotonation. arkat-usa.orgresearchgate.net

The synthesis of the closely related compound 2-bromo-4-methoxypyridine (B110594) from 4-methoxypyridine (B45360) serves as an excellent model for this approach. arkat-usa.orgresearchgate.net In this synthesis, a strong lithium amide base is used to selectively deprotonate the C2 position, which is ortho to the ring nitrogen. The resulting lithiated intermediate is then quenched with a bromine source, such as 1,2-dibromotetrachloroethane, to yield the 2-bromo product. arkat-usa.orgresearchgate.net Applying this logic, 4-(methoxymethyl)pyridine could be selectively lithiated at the C2 position followed by bromination to furnish this compound.

Table 2: Reaction Conditions for Directed Metalation and Bromination of a 4-Substituted Pyridine (Based on the synthesis of 2-bromo-4-methoxypyridine)

| Reagent/Condition | Details | Purpose | Source |

| Starting Material | 4-Methoxypyridine | Substrate with directing group | arkat-usa.orgresearchgate.net |

| Base | n-BuLi / N,N-dimethylethanolamine (LiDMAE) | C2 Lithiation | arkat-usa.org |

| Solvent | Hexanes / THF | Reaction Medium | arkat-usa.org |

| Temperature | -78 °C to Room Temperature | Control of reactivity | arkat-usa.org |

| Brominating Agent | 1,2-dibromo-1,1,2,2-tetrachloroethane | Bromine source | arkat-usa.orgresearchgate.net |

| Product | 2-Bromo-4-methoxypyridine | Target molecule | arkat-usa.orgresearchgate.net |

Transformation of Other Halogenated or Functionalized Pyridines

The target compound can also be synthesized by modifying other functionalized pyridine precursors. A common strategy involves the transformation of an amino group into a bromide via a Sandmeyer-type reaction. For example, a synthetic route to 2-methyl-4-bromopyridine starts from 2-methyl-4-aminopyridine. google.com The amino group is first diazotized with sodium nitrite (B80452) in an acidic medium, and the resulting diazonium salt is then displaced by bromide. A similar sequence starting from 2-amino-4-(methoxymethyl)pyridine would be a viable pathway to the desired product.

Alternatively, syntheses can proceed from other halogenated pyridines. A multi-step process starting from 2-chloropyridine (B119429) has been described for the preparation of 2-alkoxy-4-substituted pyridine derivatives. google.com This pathway involves a sequence of nitrogen oxidation, etherification, nitration, and then bromination, followed by a final deoxygenation step. google.com Such a route could be adapted to introduce the methoxymethyl group and subsequently install the bromine at the C2 position.

Catalytic Approaches and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability, leading to the development of catalytic methods and the adoption of green chemistry principles to minimize environmental impact. nih.gov

Development of Efficient and Sustainable Catalytic Systems

Catalytic C-H activation has emerged as a powerful alternative to traditional organolithium-based metalations. Transition metals, such as ruthenium and palladium, can catalyze the direct functionalization of C-H bonds, often with high regioselectivity and under milder conditions. nih.gov For instance, ruthenium-catalyzed meta-selective C-H bromination of 2-phenylpyridine (B120327) derivatives has been reported, demonstrating the potential of catalytic systems to access substitution patterns that are challenging to obtain via classical methods. nih.gov While direct catalytic C-H bromination at the C2 position of a 4-substituted pyridine is guided by the nitrogen atom, catalytic approaches can reduce the need for stoichiometric amounts of strong bases and cryogenic conditions.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are integral to modern pyridine synthesis, though they are more commonly used to form C-C bonds rather than C-Br bonds. researchgate.net However, the development of novel catalytic cycles remains a key area of research. One innovative approach involves a three-component synthesis of polysubstituted pyridines using a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder cycloaddition, showcasing how catalysis can enable complex constructions in a convergent manner. nih.gov

Exploration of Alternative Solvents and Reaction Conditions

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency. rasayanjournal.co.inmdpi.comresearchgate.net A significant focus is on replacing traditional volatile organic solvents with more environmentally benign alternatives. mdpi.com For the synthesis of pyridine derivatives and other heterocycles, greener solvents such as water, ionic liquids, or polyethylene (B3416737) glycol (PEG) have been explored. researchgate.netrasayanjournal.co.in In some cases, reactions can be performed under solvent-free conditions, which simplifies workup and purification while eliminating solvent waste. mdpi.com

Energy efficiency can be improved by using alternative energy sources like microwave irradiation or ultrasound. rasayanjournal.co.in These techniques can accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter times compared to conventional heating. rasayanjournal.co.in For example, the Suzuki coupling reaction for preparing 2-methyl-4-phenylpyridine (B85350) was optimized under microwave conditions, significantly increasing the yield. researchgate.net These green chemistry approaches are broadly applicable to heterocyclic synthesis and represent important considerations for developing sustainable manufacturing processes for compounds like this compound. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, particularly for those bearing a halogen at the 2- or 4-position. stackexchange.comechemi.com These positions are activated toward nucleophilic attack because the electron-withdrawing nitrogen atom can effectively stabilize the negatively charged intermediate. stackexchange.comechemi.com The reaction proceeds via a two-step addition-elimination mechanism. nih.govwikipedia.org

Role of Bromine as a Leaving Group in Pyridine SNAr

In the context of SNAr reactions, the ability of a halogen to act as a leaving group follows a trend that is inverted compared to aliphatic S_N_2 reactions. wikipedia.org The typical reactivity order for halogens in activated aryl systems is F > Cl ≈ Br > I. nih.govwikipedia.orgnih.gov This phenomenon, known as the "element effect," is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which breaks the aromaticity. echemi.comwikipedia.org

The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. Consequently, the first step of the reaction is fastest with a fluorine substituent. The subsequent step, the loss of the leaving group to restore aromaticity, is faster than the initial attack. wikipedia.org While iodide is the best leaving group in S_N_2 reactions due to its weak bond with carbon, its lower electronegativity makes the carbon atom less electrophilic, slowing down the rate-determining nucleophilic attack in SNAr. sci-hub.se Therefore, bromine in the 2-position of the pyridine ring serves as an effective leaving group, showing reactivity comparable to chlorine. nih.govnih.gov

Reactivity with Diverse Nucleophiles (e.g., oxygen, nitrogen, carbon-based)

This compound is expected to react with a wide array of nucleophiles, consistent with the behavior of other 2-halopyridines. These reactions provide a direct route to introduce various functional groups at the 2-position of the pyridine core.

Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles, such as alkoxides and phenoxides, yield the corresponding 2-alkoxy or 2-aryloxypyridines. For instance, 2-bromopyridines react with sodium ethoxide or sodium phenoxide to produce the ether products. sci-hub.setandfonline.com Microwave heating has been shown to accelerate these substitution reactions significantly. sci-hub.se

Nitrogen Nucleophiles: Nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, readily displace the bromide to form 2-aminopyridine (B139424) derivatives. youtube.com The reaction of 2-chloropyridine with ammonia, for example, begins with the addition of the nitrogen nucleophile to the carbon bearing the halogen, followed by elimination to form the substituted product. youtube.com

Carbon Nucleophiles: Carbon-based nucleophiles, such as cyanide salts or enolates, can also participate in SNAr reactions with 2-bromopyridines to form new carbon-carbon bonds. The reaction of 2-halopyridines with phenylacetonitrile (B145931) (PhCH₂CN) under microwave irradiation has been reported to yield the corresponding 2-(cyanobenzyl)pyridine. sci-hub.se

The following table summarizes representative SNAr reactions for the 2-halopyridine scaffold.

| Nucleophile Type | Example Nucleophile | Product Type |

| Oxygen | Sodium Ethoxide (NaOEt) | 2-Ethoxypyridine derivative |

| Nitrogen | Ammonia (NH₃) | 2-Aminopyridine derivative |

| Carbon | Phenylacetonitrile (PhCH₂CN) | 2-(Cyanobenzyl)pyridine derivative |

Detailed Mechanistic Insights into SNAr Pathways in Pyridine Systems

The mechanism for nucleophilic aromatic substitution on a pyridine ring involves two principal steps:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine at the C-2 position). This attack is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. echemi.comyoutube.com During this step, the aromaticity of the pyridine ring is temporarily disrupted. youtube.com

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the leaving group (bromide ion). This second step is typically fast. wikipedia.org

The preference for SNAr reactions at the C-2 and C-4 positions of the pyridine ring is a direct consequence of the stability of the Meisenheimer complex. stackexchange.comechemi.com When the nucleophile attacks at these positions, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.comechemi.com This delocalization provides significant stabilization. In contrast, if the attack occurs at the C-3 or C-5 position, the negative charge cannot be placed on the nitrogen atom, resulting in a less stable intermediate and a much slower reaction rate. stackexchange.comechemi.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and 2-bromopyridines are excellent substrates for these transformations. researchgate.net Palladium catalysts are most commonly employed for these reactions. nih.govillinois.edu

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling reaction is a versatile method for creating a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. illinois.edulibretexts.org This reaction is widely used in the synthesis of biaryl and heteroaryl compounds. tcichemicals.com For this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 2-position.

The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the 2-bromopyridine, inserting into the carbon-bromine bond to form a palladium(II) complex. illinois.edu

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium(II) complex, a process typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst.

A variety of palladium catalysts, ligands, and bases can be used to optimize the reaction. libretexts.orgnih.gov

The table below shows typical conditions for Suzuki-Miyaura coupling of 2-bromopyridines.

| Component | Examples |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ libretexts.org |

| Ligand | Phosphine-based ligands (e.g., PPh₃, P(t-Bu)₃) |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids |

| Base | K₂CO₃, Cs₂CO₃, KF nih.gov |

| Solvent | Dioxane, Toluene, DMF |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction provides an efficient route to synthesize substituted alkynes. When applied to this compound, it allows for the introduction of an alkynyl group at the 2-position.

The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, often an amine, which also serves as the solvent. wikipedia.orgnrochemistry.com The reactivity of the halide follows the order I > Br > Cl. nrochemistry.com

The catalytic cycle is understood to involve:

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the 2-bromopyridine to the Pd(0) catalyst.

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide.

Transmetalation: The acetylide group is transferred from the copper to the palladium(II) complex.

Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.

The following table outlines common conditions for the Sonogashira coupling of aryl bromides.

| Component | Examples |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI nrochemistry.com |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) wikipedia.orgnrochemistry.com |

| Solvent | THF, DMF, or the amine base itself wikipedia.org |

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organozinc compound and an organic halide. researchgate.net In the context of this compound, this reaction serves as a vital tool for introducing a wide array of carbon-based substituents at the 2-position of the pyridine ring. Organozinc reagents are often favored for their high functional group tolerance and reactivity. units.it

The general transformation involves the reaction of this compound with an organozinc reagent (R-ZnX) in the presence of a palladium catalyst. While 2-pyridyl derivatives can be challenging substrates in cross-coupling reactions, 2-pyridylzinc reagents are known to be excellent nucleophiles, often reacting at room temperature. nih.gov The reaction with this compound as the electrophile leverages the stability and reactivity of the organozinc partner.

Research has demonstrated that various palladium sources, such as Pd₂(dba)₃ or Pd(OAc)₂, can be used in combination with specialized ligands like N-heterocyclic carbenes (NHCs) or phosphines (e.g., SPhos) to effectively catalyze these couplings. units.itnih.gov The choice of ligand is critical for achieving high yields and preventing side reactions. Functionalized organozinc compounds, prepared through methods like lithium-zinc transmetallation, can be successfully coupled with bromo-heterocycles, showcasing the reaction's broad applicability. researchgate.net

Table 1: Illustrative Negishi Coupling Reaction Parameters

| Electrophile | Nucleophile | Catalyst/Ligand | Solvent | Product | Yield |

|---|---|---|---|---|---|

| This compound | Alkylzinc halide | Pd₂(dba)₃ / IPr·HCl | THF/NMP | 2-Alkyl-4-(methoxymethyl)pyridine | Good to High nih.gov |

Note: This table is illustrative, based on typical conditions for Negishi couplings of related substrates.

Stille and Kumada Couplings with Organotin and Organomagnesium Reagents, respectively

Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple the organic halide with an organotin (organostannane) reagent. wikipedia.orglibretexts.org This method is noted for the air and moisture stability of the organostannane reagents, many of which are commercially available. wikipedia.orglibretexts.org For this compound, the reaction would involve coupling with a reagent of the type R-Sn(Alkyl)₃. The catalytic cycle is well-understood and involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org A wide variety of electrophiles, including heteroaryl bromides, are suitable for this reaction. wikipedia.orgnih.gov The primary drawback of this methodology is the toxicity of the tin compounds. organic-chemistry.org

Kumada Coupling: The Kumada coupling was the first transition-metal-catalyzed cross-coupling reaction developed, employing a nickel or palladium catalyst to couple an organomagnesium reagent (Grignard reagent) with an organic halide. organic-chemistry.org This method is advantageous due to the ready availability and low cost of Grignard reagents. organic-chemistry.orgacgpubs.org The reaction of this compound with a Grignard reagent (R-MgX) provides a direct route to 2-substituted pyridine derivatives. However, a significant limitation is the high reactivity of Grignard reagents, which restricts the presence of sensitive functional groups (like esters or nitriles) on either coupling partner. organic-chemistry.org Iron-based catalysts have also emerged as a cost-effective alternative for mediating these transformations. acgpubs.org

Table 2: Comparison of Stille and Kumada Coupling for this compound

| Reaction | Organometallic Reagent | Catalyst | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Stille Coupling | R-SnR'₃ (Organotin) | Palladium | High functional group tolerance; stable reagents wikipedia.orglibretexts.org | Toxicity and removal of tin byproducts organic-chemistry.org |

Buchwald-Hartwig Amination and Other C-N Bond Forming Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. mychemblog.comwikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for the synthesis of aryl amines, which are prevalent in pharmaceuticals and agrochemicals. mychemblog.comyoutube.com

For this compound, this reaction enables the introduction of a diverse range of nitrogen-containing functional groups, including primary and secondary amines, amides, and other N-heterocycles. The transformation is driven by a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. mychemblog.comwikipedia.orgyoutube.com

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, and Josiphos-type ligands, were developed by Stephen Buchwald's group and others to facilitate the key steps of the catalytic cycle, enabling the coupling of even challenging substrates like heteroaryl chlorides and bromides. youtube.comnih.gov These advanced catalyst systems allow the reactions to proceed under milder conditions and with higher efficiency. nih.gov

Table 3: Representative Buchwald-Hartwig Amination of a Heteroaryl Bromide

| Aryl Bromide | Amine | Catalyst | Ligand | Base | Product |

|---|

This table represents a generalized reaction based on established protocols for heteroaryl halides. nih.govyoutube.com

Ligand Design and Catalyst Optimization for Enhanced Selectivity and Efficiency

The efficiency and selectivity of cross-coupling reactions involving this compound are critically dependent on the catalyst system, particularly the ligand coordinated to the metal center (usually palladium). The pyridine nitrogen atom can interfere with the catalytic cycle, making 2-halopyridines notoriously difficult substrates compared to simple aryl halides. researchgate.net This challenge has spurred significant research into ligand design and catalyst optimization.

Key Optimization Strategies:

Sterically Hindered Ligands: Bulky phosphine ligands, such as the Buchwald family (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), create a sterically demanding environment around the palladium center. youtube.comincatt.nl This promotes the reductive elimination step, which is often the rate-limiting step, and prevents catalyst deactivation.

Electron-Rich Ligands: Electron-donating ligands increase the electron density on the palladium, which facilitates the initial oxidative addition of the aryl bromide (C-Br bond cleavage) into the catalytic cycle. youtube.com

Bidentate Ligands: Ligands that can bind to the metal center at two points, such as BINAP or DPPF, can enhance catalyst stability and reaction rates by preventing the formation of inactive palladium dimers. wikipedia.org

Site-Selectivity Control: In molecules with multiple halide atoms, the choice of ligand and base can be fine-tuned to direct the cross-coupling reaction to a specific position. For instance, sulfonated phosphine ligands in combination with specific inorganic bases have been used to control regioselectivity in Suzuki and Buchwald-Hartwig reactions. incatt.nl

The development of focused libraries of ligands allows for high-throughput screening to identify the optimal catalyst system for a specific transformation, such as the Suzuki-Miyaura coupling of heteroaryl chlorides. rsc.org This systematic approach accelerates the optimization process, leading to higher yields and broader substrate scope. uvic.cacovasyn.com

Lithiation and Organometallic Transformations

Beyond serving as an electrophile in cross-coupling reactions, this compound can be converted into a potent organometallic nucleophile through lithiation. This transformation opens up alternative pathways for functionalization by reacting the resulting organolithium species with various electrophiles.

Directed Ortho-Metalation (DoM) Strategies Utilizing the Methoxymethyl Group

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of an aromatic ring. wikipedia.orgstrath.ac.uk The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), positioning it to remove a proton from the adjacent ortho position. wikipedia.orgorganic-chemistry.org

In this compound, the methoxymethyl group at the C4 position can potentially act as a DMG. The oxygen atom, being a Lewis base, can chelate the lithium atom of the base. However, the acidity of the protons on the pyridine ring is a critical factor. The most acidic proton is typically at the C6 position, but the directing effect of the methoxymethyl group would favor deprotonation at the C3 or C5 position. The presence of the bromine at C2 significantly influences the electronic landscape and the site of lithiation. While the methoxy group is a known DMG, the specific outcome for this substrate would depend on a careful choice of base and reaction conditions to overcome competing pathways. wikipedia.orgharvard.edu

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental and rapid reaction in organometallic chemistry, used to convert an organic halide into an organometallic compound. wikipedia.org For this compound, this typically involves reacting the compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C to -100 °C). wikipedia.orgtcnj.edu

The reaction proceeds via the exchange of the bromine atom at the C2 position with a lithium atom, generating the highly reactive 2-lithio-4-(methoxymethyl)pyridine intermediate. This method is often preferred over deprotonation because the C-Br bond is more kinetically labile towards exchange than the C-H bonds are towards deprotonation. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org The resulting organolithium species can then be trapped with a wide variety of electrophiles (E⁺), such as aldehydes, ketones, CO₂, or alkyl halides, to install a new functional group at the 2-position. This two-step sequence provides a powerful alternative to palladium-catalyzed cross-coupling. Milder reagents, such as isopropylmagnesium chloride (i-PrMgCl), can also be used to perform bromine-magnesium exchange, offering greater tolerance for sensitive functional groups. nih.govznaturforsch.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Alkyl-4-(methoxymethyl)pyridine |

| 2-Aryl-4-(methoxymethyl)pyridine |

| 2-lithio-4-(methoxymethyl)pyridine |

| n-butyllithium |

| tert-butyllithium |

| isopropylmagnesium chloride |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| SPhos |

| XPhos |

| BINAP |

| DPPF |

| Sodium tert-butoxide (NaOt-Bu) |

Applications of 2 Bromo 4 Methoxymethyl Pyridine in Advanced Chemical Synthesis

Building Block for Complex Polyfunctionalized Heterocyclic Scaffolds

2-Bromo-4-(methoxymethyl)pyridine is an exemplary starting material for generating intricate molecular architectures centered around a pyridine (B92270) core. Its utility shines in the synthesis of substituted pyridines, bipyridines, and more complex fused heterocyclic systems.

The bromine atom on the pyridine ring is readily displaced or coupled, providing a gateway to a variety of substituted pyridines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are standard methods for creating new carbon-carbon bonds at this position.

For instance, in a typical Suzuki-Miyaura coupling, this compound can be reacted with a range of aryl or heteroaryl boronic acids or esters. This reaction, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, would yield 2-aryl-4-(methoxymethyl)pyridines. These reactions are known for their high yields and tolerance of various functional groups.

Similarly, the Negishi coupling, which employs organozinc reagents, offers an efficient pathway to substituted bipyridines. echemi.com A general strategy involves the coupling of an organozinc pyridyl reagent with a bromopyridine, catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0). echemi.com Homocoupling reactions of 2-bromopyridines can also be employed to synthesize symmetrical 2,2'-bipyridines. udhtu.edu.ua

The Buchwald-Hartwig amination provides another avenue for derivatization, allowing for the formation of C-N bonds. This reaction enables the synthesis of 2-amino-4-(methoxymethyl)pyridine derivatives, which are valuable intermediates in medicinal chemistry. cymitquimica.com

Table 1: Representative Cross-Coupling Reactions for Pyridine Functionalization

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, Phosphine Ligand, Base | 2-Aryl-4-(methoxymethyl)pyridine |

| Negishi | Organozinc reagent | Pd(PPh₃)₄ | Substituted Bipyridine |

The functional handles on this compound make it a suitable precursor for building more elaborate, multi-ring systems. Terpyridines, which are highly important ligands in coordination chemistry and materials science, can be synthesized using methods like the Kröhnke synthesis or through cross-coupling strategies involving bipyridine intermediates. ambeed.com For example, a bipyridine synthesized from our title compound could undergo a subsequent coupling reaction to form a terpyridine structure.

The synthesis of indole (B1671886) scaffolds, a common motif in pharmaceuticals, can also be envisioned starting from derivatives of this compound. While direct routes are not prominently documented, multi-step pathways such as the Bartoli or Fischer indole synthesis could potentially utilize intermediates derived from this compound. For example, a 2-amino-3-substituted pyridine derivative, accessible from this compound, could be a precursor in a Fischer indole synthesis.

Precursor for Advanced Materials and Functional Molecules

Beyond its role in building complex heterocyclic frameworks, this compound is a precursor to molecules with specific functional properties, finding potential applications in materials science and catalysis.

Pyridine-containing polymers are of interest for their electronic and optical properties. Bromopyridines serve as key monomers in polymerization reactions. Through reactions like Suzuki or Stille polycondensation, this compound could be incorporated into conjugated polymer chains. The resulting materials, featuring a pyridine unit with a modifiable methoxymethyl side chain, could be tailored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The methoxymethyl group could influence solubility or be further functionalized post-polymerization to fine-tune the material's properties.

The pyridine nitrogen and the potential for creating bi- or terpyridine structures make this compound a valuable starting point for designing ligands for organometallic catalysts. Bipyridine and terpyridine moieties are classic chelating ligands that can coordinate with a wide range of transition metals, including ruthenium, iridium, and palladium.

By synthesizing substituted bipyridines or terpyridines from this compound, new ligands can be created. The methoxymethyl group at the 4-position can influence the steric and electronic properties of the resulting metal complex, thereby modulating its catalytic activity and selectivity. These tailored catalysts could be applied in various organic transformations, such as asymmetric catalysis, C-H activation, and cross-coupling reactions.

The core structure of this compound is a component of more complex molecules designed for optoelectronic applications. By using this building block in multi-step syntheses, researchers can construct functional dyes, chromophores, and other photoactive or electronically active molecules.

For example, through a series of cross-coupling reactions, the pyridine core can be extended into a larger π-conjugated system. The methoxymethyl group offers a site for attaching other functional units or for improving the processability of the final material. Such compounds are investigated for their use in dye-sensitized solar cells, as fluorescent probes, or as components in responsive materials that change their properties upon external stimuli.

Lack of Specific Research Data Precludes Detailed Analysis of this compound in Agrochemical Applications

A thorough review of publicly available scientific literature and patent databases reveals a significant lack of specific information regarding the role of the chemical compound This compound in agrochemical research and development. While the compound, identified by its CAS Number 1289387-96-7, is commercially available, detailed studies on its application in synthesizing agrochemical core structures and its specific structure-reactivity relationships for chemical optimization are not present in the public domain.

Consequently, it is not possible to provide a detailed and evidence-based article on the topics requested—Synthetic Strategies for Agrochemical Core Structures and Structure-Reactivity Relationship Studies—that focuses solely on this specific compound as per the user's strict instructions. Any attempt to do so would require extrapolation from related but distinct molecules, which would be speculative and not adhere to the required standard of scientific accuracy based on documented findings for the target compound.

The absence of such information suggests that the applications of this compound may be part of proprietary research within commercial entities and have not been disclosed in publicly accessible sources.

Spectroscopic and Analytical Methodologies in Research on 2 Bromo 4 Methoxymethyl Pyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-bromo-4-(methoxymethyl)pyridine and its analogs. A variety of NMR experiments are employed to gain a comprehensive understanding of these molecules.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and for determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For derivatives of this compound, COSY spectra would show correlations between the protons on the pyridine (B92270) ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms. This is instrumental in assigning the carbon signals of the pyridine ring and the methoxymethyl substituent by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between ¹H and ¹³C atoms, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. For instance, in a derivative of this compound, HMBC could show correlations between the methoxymethyl protons and the C4 carbon of the pyridine ring. fluorine1.ru The application of HMBC, along with HSQC, has been crucial in the complete spectral assignment of various substituted pyrimidine (B1678525) and pyridine derivatives. fluorine1.ruresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. This is vital for elucidating the stereochemistry and conformation of molecules. In cases of restricted rotation or complex three-dimensional structures in derivatives, NOESY can confirm the relative orientation of substituents. benthamdirect.com

Mechanistic studies of reactions involving substituted pyridines have also benefited from 2D NMR analysis, which can help identify stable reaction intermediates. acs.org

Variable Temperature NMR Studies for Dynamic Processes

Variable temperature (VT) NMR studies are employed to investigate dynamic processes such as restricted rotation around bonds or conformational changes. benthamdirect.comresearchwithrutgers.com By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that indicate the presence of dynamic equilibria. lifesciencesite.com For example, if a derivative of this compound exhibits restricted rotation around the C4-C(methoxymethyl) bond, separate signals for different rotamers might be observed at low temperatures, which then coalesce into averaged signals as the temperature is increased. benthamdirect.comlifesciencesite.com These studies can provide thermodynamic parameters for the dynamic process, such as the activation energy of rotation. lifesciencesite.com Such experiments have been used to study the rotational dynamics in various pyridine derivatives. lifesciencesite.comrsc.orgacs.org

Solid-State NMR for Polymorphism and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in the solid state, including crystalline polymorphs and amorphous forms of this compound derivatives. nih.gov Unlike solution NMR, ssNMR provides information about the local environment of nuclei in a solid lattice. It is particularly sensitive to intermolecular interactions and packing effects. mdpi.com

Studies on pyridine-containing inclusion compounds have demonstrated the utility of ssNMR in understanding guest mobility and orientation within a host structure. rsc.orgrsc.org Paramagnetic solid-state NMR can also be used to study metal complexes of pyridine derivatives, providing insights into the electronic structure and connectivity. nih.gov The technique is also valuable for characterizing the protonation state and hydrogen bonding interactions of pyridine derivatives. mdpi.com

Mass Spectrometry for Reaction Monitoring and High-Resolution Product Identification

Mass spectrometry (MS) is an essential analytical tool for the study of this compound and its derivatives, offering high sensitivity and the ability to determine molecular weights and elemental compositions with great accuracy.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. nih.gov This is crucial for confirming the identity of newly synthesized derivatives of this compound and for distinguishing between compounds with the same nominal mass but different elemental compositions. The high accuracy of HRMS is indispensable in synthetic chemistry to validate the products of a reaction. arkat-usa.orgresearchgate.netclockss.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) which is then fragmented, and the resulting fragment ions (daughter ions) are analyzed. This technique provides valuable information about the structure of the parent ion and can be used to elucidate fragmentation pathways. asianpubs.org The fragmentation patterns of brominated compounds in mass spectrometry often show characteristic isotopic patterns due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). researchgate.net The analysis of fragmentation patterns can help in the structural characterization of unknown derivatives or impurities. For instance, the loss of a methoxymethyl group or a bromine atom would be expected fragmentation pathways for this compound derivatives.

Below is a table summarizing the key spectroscopic and analytical techniques and their applications in the study of this compound and its derivatives.

| Technique | Subsection | Primary Application | Information Gained |

| COSY | 5.1.1 | ¹H-¹H Correlation | Proton connectivity through bonds |

| HSQC | 5.1.1 | ¹H-¹³C Direct Correlation | Assignment of protonated carbons |

| HMBC | 5.1.1 | ¹H-¹³C Long-Range Correlation | Connectivity across multiple bonds, identification of quaternary carbons |

| NOESY | 5.1.1 | Through-Space ¹H-¹H Correlation | Stereochemistry and conformational analysis |

| Variable Temperature NMR | 5.1.2 | Study of Dynamic Processes | Information on rotational barriers and conformational exchange |

| Solid-State NMR | 5.1.3 | Analysis of Solid Forms | Characterization of polymorphs, amorphous content, and intermolecular interactions |

| HRMS | 5.2.1 | Accurate Mass Measurement | Determination of elemental composition and confirmation of molecular formula |

| MS/MS | 5.2.2 | Fragmentation Analysis | Structural elucidation and identification of fragmentation pathways |

X-ray Crystallography for Definitive Solid-State Structural Characterization

For instance, X-ray diffraction studies on complexes of 2-bromopyridine (B144113) have detailed the coordination environment and the geometric parameters of the pyridine ring. nih.govresearchgate.net Similarly, structural analyses of other substituted pyridine derivatives have provided a wealth of data on how different functional groups influence the molecular architecture. researchgate.net In a study of 4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, the structure was confirmed by single-crystal X-ray diffraction, highlighting the planarity of the pyridine ring and the specific orientation of the substituent groups. researchgate.net

Conformational Analysis and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

The solid-state structure of this compound derivatives is significantly influenced by a variety of non-covalent intermolecular interactions. These interactions, including halogen bonding and π-π stacking, play a crucial role in dictating the crystal packing and can influence the physical properties of the material.

Halogen Bonding: The bromine atom at the 2-position of the pyridine ring is a potential halogen bond donor. This interaction occurs when there is an attractive force between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. mdpi.com In the context of bromopyridine derivatives, the nitrogen atom of a neighboring pyridine ring or the oxygen atom of the methoxymethyl group could act as halogen bond acceptors. Studies on various halopyridinium cations have demonstrated a significant increase in the prevalence and strength of halogen bonding upon protonation or alkylation of the pyridine nitrogen, a factor that could be relevant in the context of derivatives or co-crystals. nih.gov The strength of these halogen bonds generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl. researchgate.net

π-π Stacking: The aromatic pyridine ring is capable of engaging in π-π stacking interactions, which are attractive non-covalent interactions between aromatic rings. These interactions are fundamental in the organization of many organic molecules in the solid state. georgetown.eduresearchgate.net The presence of both electron-donating (methoxymethyl) and electron-withdrawing (bromo) substituents on the pyridine ring can modulate the electronic distribution of the π-system, thereby influencing the nature and strength of these stacking interactions. rsc.org The geometry of these interactions can vary, with common arrangements including face-to-face and edge-to-face orientations. In related pyridine derivatives, π-π stacking interactions with centroid-centroid distances typically in the range of 3.4 to 3.8 Å have been observed. researchgate.net

| Compound Type | Interaction Type | Typical Distance/Geometry | Reference |

|---|---|---|---|

| 2-Bromopyridine Complexes | Halogen Bonding (Br···Cl/Br) | Distances can be shorter than the sum of van der Waals radii | nih.govresearchgate.net |

| Halopyridinium Cations | Halogen Bonding (C–X···I−) | Highly directional, with angles approaching 180° | nih.gov |

| Pyridine Derivatives | π-π Stacking | Centroid-centroid distances of 3.4–3.8 Å | researchgate.net |

| Substituted Aromatics | π-π Stacking | Influenced by electron-donating/withdrawing groups | rsc.org |

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide characteristic fingerprints that allow for the identification of key functional groups and offer insights into the molecular structure. researchgate.netijfans.org

The IR spectrum of a substituted pyridine will exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring, the C-Br bond, and the methoxymethyl group. The C-H stretching vibrations of the aromatic ring and the methyl group typically appear in the 2800–3100 cm⁻¹ region. The C-O-C stretching of the ether linkage in the methoxymethyl group is expected to produce a strong band in the 1250-1000 cm⁻¹ region. The pyridine ring itself has a series of characteristic skeletal vibrations that appear in the 1600–1400 cm⁻¹ range. The C-Br stretching vibration is typically observed at lower frequencies, generally in the 600–500 cm⁻¹ region.

Raman spectroscopy provides complementary information. Due to the different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For pyridine derivatives, the ring breathing mode is often a very strong and characteristic band in the Raman spectrum. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | ijfans.org |

| Aliphatic C-H (in -OCH₃) | Stretching | 3000-2850 | ijfans.org |

| Pyridine Ring | C=C and C=N Stretching | 1600-1430 | nih.gov |

| C-O-C (Ether) | Asymmetric Stretching | 1275-1020 | ijfans.org |

| Pyridine Ring | Ring Breathing | ~1000 (Strong in Raman) | nih.gov |

| C-Br | Stretching | 600-500 | nih.gov |

Mechanistic Information from Spectroscopic Shifts and Intensities

Changes in the position and intensity of vibrational bands can provide valuable information about reaction mechanisms and intermolecular interactions. For example, the formation of a coordination complex or a hydrogen bond to the pyridine nitrogen atom can lead to noticeable shifts in the frequencies of the ring vibrations. nih.gov These shifts arise from the perturbation of the electron density within the pyridine ring upon interaction with another chemical species. By monitoring these spectroscopic changes in situ, it is possible to follow the course of a reaction and identify intermediate species.

Surface-Enhanced Raman Spectroscopy (SERS) for Interfacial Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can dramatically enhance the Raman signal of molecules adsorbed on or near the surface of plasmonic nanostructures, typically made of gold or silver. clinmedjournals.org This enhancement allows for the detection of analytes at very low concentrations, even down to the single-molecule level. clinmedjournals.org

For this compound and its derivatives, SERS is an ideal tool for studying their behavior at interfaces, such as on the surface of metallic catalysts or in biological systems. The enhancement effect is strongly dependent on the orientation of the molecule with respect to the surface and the nature of the interaction between the analyte and the SERS substrate. kyoto-u.ac.jpresearchgate.net Studies on isomeric monobromopyridines have shown that the position of the bromine substituent affects the SERS intensity. kyoto-u.ac.jp The enhancement is attributed to two main mechanisms: an electromagnetic mechanism arising from the localized surface plasmon resonance of the metallic nanostructures, and a chemical mechanism involving charge transfer between the analyte and the substrate. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation of Isomers/Mixtures

Chromatographic methods are indispensable for the separation and purification of chemical compounds and for the assessment of their purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a cornerstone for the analysis of volatile and semi-volatile compounds, making it well-suited for the study of this compound and its isomers. jipbs.comnih.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. chemcoplus.co.jp The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the inside of the column. The choice of stationary phase is critical for achieving good separation, especially for isomers. A non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, is often a good starting point for the analysis of such compounds. nih.gov

After separation in the GC column, the analytes enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that is a unique fingerprint of the molecule. This allows for the unambiguous identification of the compound and its differentiation from isomers that may have similar retention times. The high sensitivity of modern GC-MS instruments also allows for the detection and quantification of trace impurities. lgcstandards.com

| Parameter | Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent) |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 70°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |

| MS Transfer Line Temp. | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 40-400 |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, quantification, and purification of this compound and its derivatives. Its versatility, precision, and compatibility with a range of detectors make it an indispensable tool in synthetic chemistry, quality control, and metabolic studies involving this class of compounds. The separation is typically achieved on reverse-phase columns, where the polarity of the analyte and the mobile phase composition are critical for achieving optimal resolution.

The inherent structure of this compound, possessing a UV-active pyridine ring, makes UV detection a straightforward and common choice for its analysis. The selection of the detection wavelength is crucial for sensitivity and is generally set at a lambda max of the pyridine chromophore, often around 220 nm to 285 nm, depending on the specific derivative and mobile phase used. researchgate.netscispace.comijpras.com

For more complex matrices or when higher selectivity and sensitivity are required, mass spectrometry (MS) is coupled with HPLC (LC-MS). This powerful combination allows for the unequivocal identification of this compound and its derivatives based on their mass-to-charge ratio (m/z), providing structural confirmation and enabling the analysis of trace-level impurities or metabolites. utwente.nlnih.gov The use of MS detection is particularly advantageous in method development for complex samples where co-eluting peaks might interfere with UV detection. sielc.com

Method development in HPLC for pyridine derivatives often involves optimizing the mobile phase composition, which typically consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) or methanol (B129727) and an aqueous buffer. researchgate.netscispace.com The pH of the aqueous phase can be adjusted with additives like formic acid, trifluoroacetic acid, or phosphate (B84403) buffers to control the ionization state of the analytes and improve peak shape and retention. scispace.comsielc.com Both isocratic and gradient elution modes are employed. Isocratic methods, with a constant mobile phase composition, are simpler and often sufficient for routine analysis of known compounds. researchgate.netnih.gov Gradient methods, where the mobile phase composition is varied over time, are essential for separating complex mixtures of derivatives with a wide range of polarities. scispace.comsielc.com

The choice of the stationary phase is also critical. C18 columns are widely used for the reverse-phase separation of pyridine derivatives. researchgate.netijpras.com These columns, packed with silica (B1680970) particles chemically bonded with octadecylsilyl groups, provide a nonpolar stationary phase that retains the analytes based on their hydrophobicity. The specific characteristics of the C18 column, such as particle size, pore size, and end-capping, can significantly influence the separation efficiency. sielc.com

Research Findings and Methodologies

Several studies have detailed HPLC methods for the analysis of pyridine derivatives, providing a foundation for developing specific methods for this compound. For instance, a reverse-phase HPLC method for a novel synthetic pyridine derivative utilized a J'Sphere ODS-H80 column (150 mm x 4.6 mm, 5 µm) with a gradient mobile phase of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B). The flow rate was 1.0 mL/min, and detection was performed at 220 nm. scispace.com Another study on a different pyridine derivative employed an isocratic system with a C18 column and a mobile phase of 50 mM disodium (B8443419) hydrogenphosphate and acetonitrile (80:20 v/v) at a flow rate of 1.5 ml/min, with UV detection at 280 nm. ijpras.com

While specific HPLC methods for this compound are not extensively published in publicly available literature, the general principles for pyridine derivative analysis are directly applicable. A typical starting point for method development would involve a C18 column and a mobile phase gradient of acetonitrile and water with a common acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape. Detection would initially be performed using a UV detector at a wavelength between 250 nm and 280 nm. ijpras.comsielc.com For confirmation and higher sensitivity, LC-MS would be the preferred technique. utwente.nlsielc.com

The table below summarizes typical HPLC parameters that can be adapted for the analysis of this compound and its derivatives based on established methods for similar compounds.

Table 1: Representative HPLC Parameters for the Analysis of Pyridine Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Column | Reverse-phase C18, e.g., ODS-H80 (150 mm x 4.6 mm, 5 µm) or similar | scispace.com |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water or Phosphate Buffer (e.g., 50 mM disodium hydrogenphosphate) | scispace.comijpras.com |

| Mobile Phase B | Acetonitrile (MeCN) | scispace.comijpras.com |

| Elution Mode | Gradient or Isocratic | researchgate.netsielc.com |

| Flow Rate | 1.0 - 1.5 mL/min | scispace.comijpras.com |

| Detection | UV at 220 - 285 nm or Mass Spectrometry (MS) | scispace.comijpras.comutwente.nl |

| Injection Volume | 10 - 20 µL | scispace.com |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | scispace.com |

Q & A

Q. What are the preferred synthetic routes for 2-Bromo-4-(methoxymethyl)pyridine, and how can purity be optimized?

The synthesis typically involves bromination or functionalization of pyridine derivatives. For example, 2-Bromo-4-(ethoxymethyl)pyridine is synthesized via nucleophilic substitution or coupling reactions starting from 4-(methoxymethyl)pyridine. Key steps include:

- Bromination : Using N-bromosuccinimide (NBS) or Br₂ in the presence of a Lewis acid (e.g., AlCl₃) to introduce bromine at the 2-position.

- Functionalization : Methoxymethyl groups can be introduced via Williamson ether synthesis or Mitsunobu reactions.

Purity Optimization : Column chromatography (silica gel, hexane/EtOAc) and recrystallization (using ethanol or dichloromethane) are critical. NMR (¹H, ¹³C) and GC-MS validate purity .

Q. How is this compound characterized spectroscopically?

- ¹H NMR : The methoxymethyl group (–OCH₂–) shows a singlet at δ 3.3–3.5 ppm, while the pyridine ring protons appear as distinct signals (e.g., H-3 at δ 7.2–7.5 ppm).

- ¹³C NMR : The brominated carbon (C-2) resonates at δ 115–120 ppm, and the methoxymethyl carbons appear at δ 55–60 ppm (OCH₃) and δ 70–75 ppm (CH₂).

- IR : Stretching vibrations for C–Br (~550 cm⁻¹) and C–O (methoxy, ~1100 cm⁻¹) confirm functional groups .

Advanced Questions

Q. How does the methoxymethyl group influence reactivity in cross-coupling reactions compared to other substituents (e.g., chloromethyl or ethoxymethyl)?

The methoxymethyl group (–CH₂OCH₃) enhances electron density at the pyridine ring via oxygen’s inductive effect, increasing susceptibility to electrophilic attack. Compared to chloromethyl (–CH₂Cl, electron-withdrawing), methoxymethyl facilitates faster Suzuki-Miyaura couplings. For example:

Q. What are the stability considerations for this compound under acidic/basic conditions?

- Acidic Conditions : The methoxymethyl group undergoes hydrolysis to form 4-(hydroxymethyl)pyridine derivatives at pH < 3.

- Basic Conditions : Elimination reactions may occur, leading to pyridine ring decomposition (e.g., at pH > 10).

Mitigation : Store in inert atmospheres (N₂/Ar) at –20°C and avoid prolonged exposure to polar protic solvents. Stability assays via HPLC at intervals (0, 24, 48 hrs) are recommended .

Q. How can structural analogs of this compound be used in Structure-Activity Relationship (SAR) studies for drug discovery?

Replacing the methoxymethyl group with other substituents (e.g., trifluoromethyl, ethoxymethyl) alters bioactivity. For example:

| Compound | IC₅₀ (nM) | Target Enzyme |

|---|---|---|

| 2-Bromo-4-(methoxymethyl) | 120 | Kinase X |

| 2-Bromo-4-(trifluoromethyl) | 45 | Kinase X |

| 2-Bromo-4-(chloromethyl) | 280 | Kinase X |

| Lower IC₅₀ values correlate with electron-withdrawing groups enhancing target binding. Such SAR data guide lead optimization in kinase inhibitor development . |

Q. What methodological challenges arise in analyzing reaction intermediates of this compound using mass spectrometry?

- Fragmentation Patterns : The bromine isotope pattern (¹⁹Br/⁸¹Br, ~1:1 ratio) complicates peak assignment. High-resolution MS (HRMS) with Q-TOF analyzers resolves this.

- Adduct Formation : Sodium/potassium adducts ([M+Na]⁺) may dominate spectra. Use formic acid in mobile phases to protonate molecules for cleaner spectra .

Q. How does the compound’s electronic profile affect its utility in materials science (e.g., OLEDs or MOFs)?

The electron-donating methoxymethyl group increases the pyridine ring’s electron density, making it a effective ligand in metal-organic frameworks (MOFs). For example:

- Coordination Chemistry : Bonds to Cu(II) or Zn(II) nodes, enhancing MOF stability (TGA data shows decomposition >300°C).

- OLEDs : Acts as an electron-transport layer due to its low LUMO (-1.8 eV), improving device efficiency .

Methodological Best Practices

- Scale-Up Synthesis : Use flow chemistry for bromination steps to minimize exothermic risks and improve yield reproducibility .

- Troubleshooting Low Yields : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) for cross-coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.